(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Catalog No.
S3069979
CAS No.
1285563-83-8
M.F
C20H20N4O3
M. Wt
364.405
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-...

CAS Number

1285563-83-8

Product Name

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Molecular Formula

C20H20N4O3

Molecular Weight

364.405

InChI

InChI=1S/C20H20N4O3/c1-3-27-17-11-14(9-10-16(17)25)12-21-24-20(26)19-13(2)18(22-23-19)15-7-5-4-6-8-15/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

JRDPOVJIXSUREJ-CIAFOILYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O

solubility

not available

(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. It features a hydrazone linkage, which is characterized by the presence of a hydrazine moiety connected to an aldehyde or ketone. This compound is notable for its unique combination of functional groups, including an ethoxy group, a hydroxy group, and a phenyl ring, contributing to its potential biological activities and applications in various fields.

The chemical reactivity of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be explored through several types of reactions:

  • Condensation Reactions: The formation of the hydrazone linkage typically involves the condensation of a carbonyl compound with a hydrazine derivative.
  • Nucleophilic Substitution: The ethoxy group may undergo nucleophilic substitution reactions under appropriate conditions, leading to modifications in the compound's structure.
  • Reduction Reactions: The hydroxy group can participate in reduction reactions, potentially altering the compound's properties.

Research indicates that compounds similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibit various biological activities, including:

  • Antimicrobial Activity: Pyrazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
  • Antioxidant Properties: The presence of phenolic and hydroxy groups contributes to the antioxidant capacity of such compounds.
  • Anti-inflammatory Effects: Some studies suggest that these compounds can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

The synthesis of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be achieved through several methods:

  • One-Pot Synthesis: A common method involves the simultaneous reaction of 3-ethoxy-4-hydroxybenzaldehyde with 4-methyl-3-phenylpyrazole and carbohydrazide in an appropriate solvent, often using acid catalysts.
  • Stepwise Synthesis: This method includes the preparation of intermediates followed by their sequential reactions to form the final product.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents can enhance the sustainability of the synthesis process.

The applications of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide are diverse and include:

  • Pharmaceuticals: Its potential as an antimicrobial or anti-inflammatory agent makes it a candidate for drug development.
  • Agricultural Chemicals: Compounds with similar structures are explored for their efficacy as pesticides or herbicides.
  • Material Science: Its unique properties may allow for applications in developing new materials or coatings.

Interaction studies involving (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:

  • Molecular Docking: To predict how the compound interacts with specific biological targets at the molecular level.
  • In vitro Assays: To evaluate its biological activity against various pathogens or cell lines.

Several compounds share structural similarities with (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-MethylpyrazoleContains a methyl group on the pyrazole ringKnown for its use in pharmaceuticals
3-HydroxyflavoneHydroxy group on a flavonoid backboneExhibits strong antioxidant activity
Benzaldehyde HydrazoneSimple hydrazone structureCommonly used in organic synthesis

Uniqueness

The uniqueness of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its combination of multiple functional groups that enhance its potential biological activity while also allowing for versatile synthetic modifications not commonly found in simpler analogs.

XLogP3

3.5

Dates

Last modified: 08-18-2023

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